1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
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Overview
Description
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid typically involves the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential kinase inhibitory properties.
Uniqueness
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity to CDKs and its cytotoxic activity against cancer cells . This makes it a promising candidate for further development in medicinal chemistry.
Biological Activity
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a unique structure characterized by a fused pyrazole and pyrimidine ring system, with methyl groups at the 1 and 6 positions and a carboxylic acid functional group at the 4 position. These structural attributes contribute to its reactivity and biological interactions.
Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to significant anticancer effects. Additionally, this compound has shown the ability to inhibit Src kinase activity, which is involved in various cellular processes such as proliferation and survival .
Key Findings
- CDK2 Inhibition : Inhibition of CDK2 by this compound is linked to its potential as an anticancer therapeutic. Molecular docking studies suggest that it effectively binds to the active site of CDK2, forming hydrogen bonds that enhance its inhibitory action .
- Src Kinase Inhibition : The compound also inhibits Src kinase, with studies showing that it can reduce cellular proliferation in cancer models .
Biological Activity Data
The following table summarizes the biological activity of this compound in various studies:
Case Studies
A series of studies have been conducted to evaluate the anticancer potential of derivatives of pyrazolo[3,4-d]pyrimidine:
- Study on Src Kinase Inhibitors : A study synthesized various derivatives and evaluated their Src kinase inhibitory activities. Among them, compound 6b demonstrated significant inhibition with an IC50 value of 0.47 µM .
- EGFR Inhibition Studies : Recent research focused on designing derivatives targeting epidermal growth factor receptors (EGFR). Compound 12b exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively. It also showed promising inhibition against mutant EGFR (T790M) with an IC50 of 0.236 µM .
Structure-Activity Relationship (SAR)
The structural modifications in pyrazolo[3,4-d]pyrimidine derivatives significantly influence their biological activity:
- Methyl Substitutions : The presence of methyl groups at positions 1 and 6 enhances solubility and biological activity compared to other derivatives lacking these substitutions.
- Functional Groups : The carboxylic acid group at position 4 is crucial for the compound's interaction with target kinases, facilitating binding and inhibition.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1,6-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-10-6(8(13)14)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H,13,14) |
InChI Key |
WNVCIJDLZAMCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)C(=O)O |
Origin of Product |
United States |
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